(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine

Kinase Inhibition Chiral Pharmacology TRKC

Procure the pure (S)-enantiomer to drive kinase-targeted SAR and asymmetric synthesis with confidence. Essential for TRKA inhibitor programs (IC₅₀ 1.95 nM) and scalable agrochemical routes (e.g., (S)-MA20565). Avoid racemates: the (R)-enantiomer exhibits 2–4.6-fold lower kinase Kd values, compromising biological readouts. Secure enantiopurity now.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 127852-21-5
Cat. No. B138262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine
CAS127852-21-5
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(F)(F)F)N
InChIInChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1
InChIKeyODZXRBRYQGYVJY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine (CAS 127852-21-5): A Versatile Chiral Amine Building Block for Asymmetric Synthesis


(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine is a chiral benzylic amine featuring a stereospecific (S)-configuration and a meta-trifluoromethyl substituent. It serves as a key building block for introducing stereocenters and fluorine-containing motifs into bioactive molecules [1]. Its utility spans pharmaceutical and agrochemical research, underpinned by its defined enantiopurity and the unique electronic and steric properties conferred by the trifluoromethyl group [1].

Why Substituting (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine (127852-21-5) with Racemic Mixtures or Other Analogs Compromises Research Outcomes


The (S)-enantiomer's specific three-dimensional spatial arrangement dictates its interactions with biological targets such as kinases and its role in asymmetric synthesis. Substituting it with the racemate (CAS 59382-36-4) introduces the (R)-enantiomer, which can exhibit significantly reduced binding affinity (e.g., for kinase targets [1]), act as an inert or interfering impurity, and lead to inconsistent catalytic or biological results. Even closely related compounds, like the regioisomeric ortho- or para-substituted analogs or homologs like 3-(trifluoromethyl)phenethylamine, lack the specific chiral center and substitution pattern required for many of its demonstrated applications . Therefore, direct replacement without re-optimization is not scientifically valid.

Quantitative Differentiation: (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine (127852-21-5) Performance Data Versus Comparators


Superior Binding Affinity of (S)-Enantiomer to TRKC and CDKL2 Kinases Compared to (R)-Enantiomer

In a direct head-to-head comparison, the (S)-enantiomer (the target compound) exhibited a 2-fold higher affinity for TRKC and a 4.6-fold higher affinity for CDKL2 kinase compared to its (R)-enantiomer [1]. This demonstrates a significant stereospecificity in binding.

Kinase Inhibition Chiral Pharmacology TRKC CDKL2

Validated Role as a Key Intermediate in the Asymmetric Synthesis of (S)-MA20565 Agricultural Fungicide

The (S)-configured compound is specifically required for the synthesis of (S)-MA20565, a wide-spectrum agricultural fungicide. It serves as the direct precursor to the key intermediate (S)-O-[1-(3-Trifluoromethylphenyl)ethyl]hydroxylamine, which is essential for achieving the desired stereocontrol in the final active ingredient [1]. The synthesis route uses the ketone 1-(3-trifluoromethylphenyl)ethanone as the prochiral starting material.

Agrochemical Synthesis Fungicide Intermediate Asymmetric Hydrogenation

Enantiopure (S)-Configuration Essential for High-Affinity TRKA Kinase Inhibition in Advanced Analogs

While the parent amine is a building block, elaborated analogs incorporating the (S)-1-[3-(trifluoromethyl)phenyl]ethylamine motif have demonstrated potent TRKA inhibition. In a patent context, such an analog achieved an IC50 of 1.95 nM against TRKA kinase [1]. This level of potency underscores the value of this chiral scaffold for designing potent kinase inhibitors. In contrast, a control compound lacking the optimized motif showed an IC50 > 1.00E+3 nM [1].

Kinase Inhibition TRKA Pain Therapeutics

Optimal Research and Industrial Applications for (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine (127852-21-5)


Stereospecific SAR Studies for Kinase Inhibitor Programs

Ideal for medicinal chemistry groups requiring a defined stereocenter for structure-activity relationship (SAR) studies. The data showing a 2-fold (TRKC) to 4.6-fold (CDKL2) difference in Kd values between (S)- and (R)-enantiomers [1] confirms that the (S)-enantiomer is the essential stereoisomer for achieving high binding affinity. Procuring the pure (S)-enantiomer is necessary to avoid confounding SAR interpretation with the poorly active (R)-impurity.

Synthesis of Agrochemical Fungicides Based on (S)-MA20565

Essential for process chemists and agrochemical manufacturers aiming to replicate or scale up the synthesis of (S)-MA20565 and its analogs. The (S)-enantiomer is a non-substitutable intermediate in the published route that delivers the fungicide with a high level of stereocontrol [2].

Fragment-Based Drug Discovery (FBDD) for TRKA Kinase

Valuable as a core fragment for generating high-affinity TRKA inhibitors. The demonstrated ability of elaborated analogs derived from this building block to achieve single-digit nanomolar IC50 values (1.95 nM) against TRKA [3] positions the (S)-configured scaffold as a privileged starting point for developing novel analgesics or oncology therapeutics.

Technical Documentation Hub

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